Gaseous Thermodynamic Stability Comparison
High-temperature mass spectrometric measurements quantified the standard enthalpy of formation of gaseous MnB₂O₄ as −1132 ± 24 kJ/mol, substantially more exothermic than the manganese niobate (MnNbO₂: −105 ± 17 kJ/mol) and manganese titanate (MnTiO₃: −662 ± 21 kJ/mol) analogs [1]. This 5- to 10-fold greater thermodynamic driving force for formation indicates that the B–O–Mn bonding network in the metaborate is inherently more stable in the gas phase, which is relevant for high-temperature vapor deposition and gas-phase catalytic processes where precursor volatility and stability are critical selection criteria [1].
| Evidence Dimension | Standard enthalpy of formation (ΔfH°, kJ/mol) |
|---|---|
| Target Compound Data | −1132 ± 24 (MnB₂O₄, gas) |
| Comparator Or Baseline | MnNbO₂: −105 ± 17; MnNbO₃: −551 ± 17; MnTiO₃: −662 ± 21 (all gas phase) |
| Quantified Difference | ΔΔfH° vs. MnNbO₂: −1027 kJ/mol; vs. MnTiO₃: −470 kJ/mol |
| Conditions | High-temperature Knudsen effusion mass spectrometry, gaseous species |
Why This Matters
The significantly more negative formation enthalpy of MnB₂O₄ relative to MnNbO₂ and MnTiO₃ suggests superior thermodynamic stability under high-temperature gas-phase conditions, a key consideration for CVD precursor selection and high-temperature catalysis.
- [1] Lopatin, S. I., & Shugurov, S. M. (2008). Thermochemical study of gaseous salts of oxygen-containing acids: XXIII. Molecules MnB₂O₄, MnNbO₂, MnNbO₃, and MnTiO₃. Russian Journal of General Chemistry, 78(5), 854–859. View Source
